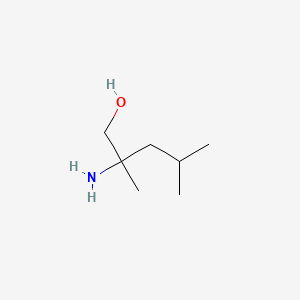
2-Amino-2,4-dimethylpentan-1-ol
Übersicht
Beschreibung
2-Amino-2,4-dimethylpentan-1-ol is a chemical compound with the molecular formula C7H17NO. It has a molecular weight of 131.22 . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Crystal Structures
- Conformational Analyses in Different Environments : The conformational analysis of derivatives of 2-amino-2,4-dimethylpentan-1-ol, characterized by X-ray diffraction analysis, has been documented. This includes insights into the molecular structure and the influence of different chemical environments on these structures, contributing to the understanding of molecular behavior and interactions (Nitek et al., 2020).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Affinity to Beta-Adrenoceptors : A study synthesizing derivatives of this compound explored their affinity to beta-1 and beta-2 adrenoceptors. This research is significant in understanding the cardioselective properties of beta-adrenoceptor blocking agents, which can have implications in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Meteoritic Amino Acids Analysis
- Analysis in Meteorites : The compound's isomers have been analyzed in the Murchison meteorite, providing insight into the asymmetric influence on organic chemical evolution before the origin of life. This suggests potential applications in astrobiology and the study of extraterrestrial organic compounds (Cronin & Pizzarello, 1997).
Structural and Spectroscopic Investigation
- Investigation of Schiff Base Derivatives : Structural and spectroscopic studies, including density functional theory (DFT) analysis, have been conducted on Schiff base derivatives of this compound. These studies enhance understanding of molecular properties and interactions, which are essential in the field of materials science and molecular engineering (Khalid et al., 2018).
Copolymerization Studies
- Living Anionic Copolymerization : The compound has been used in studying the sequence regulation in the living anionic copolymerization of styrene, revealing insights into polymer chemistry and materials science. This research has potential applications in developing new polymeric materials with controlled properties (Liu et al., 2017).
Conformation Induction Studies
- Conformational Control in Chemical Synthesis : Studies have been conducted on how the presence of a conformation-inducing group at C-1 of a 2,4-dimethylpentane unit can control the conformation of a neighboring dimethylpentane segment. This research is relevant in organic synthesis, where control over molecular conformation is critical for desired chemical properties and reactivities (Hoffmann et al., 2001).
Bioactivity and Bio-production Studies
- Study of Sphingosine Analogue Toxins : Research has been conducted on the bioactivity of this compound derivatives, particularly in the context of sphingosine analogue toxins. This includes exploration of the compound's cytotoxic effects and its production by fungi, relevant in the fields of pharmacology and toxicology (Uhlig et al., 2008).
Safety and Hazards
The safety information for 2-Amino-2,4-dimethylpentan-1-ol indicates that it is a dangerous substance. It has hazard statements H302, H314, and H335, which mean it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-2,4-dimethylpentan-1-ol is currently unknown. This compound belongs to the class of organic compounds known as alcohols, which are characterized by a hydroxyl functional group (OH) attached to an aliphatic carbon atom . Alcohols are common in nature and have diverse roles in biological systems, often serving as key intermediates in metabolic pathways.
Biochemical Pathways
The exact biochemical pathways affected by this compound are not clearly established. Given its structural features, it could potentially be involved in pathways related to alcohol metabolism or amino acid metabolism. More research is needed to confirm these possibilities .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable. Its bioavailability would be influenced by these factors, as well as by its physicochemical properties, such as its molecular weight and solubility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound. Specific information on how these factors influence this compound is currently lacking .
Eigenschaften
IUPAC Name |
2-amino-2,4-dimethylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMAIZYKPDFKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






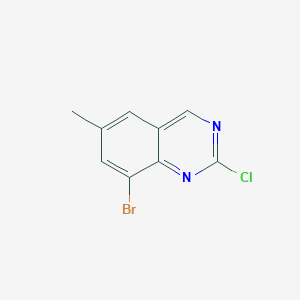
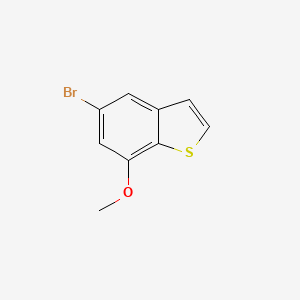
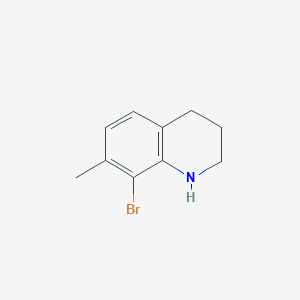



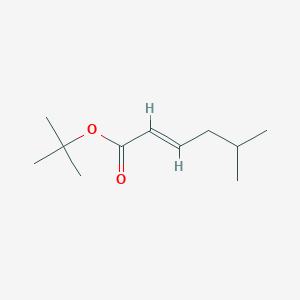
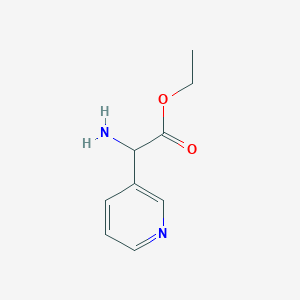
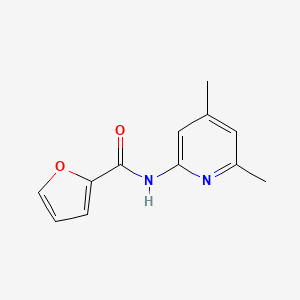
![(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3237413.png)
